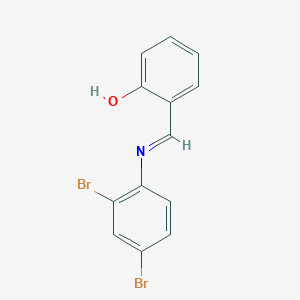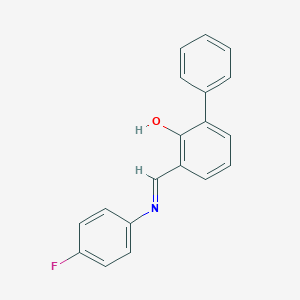
N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline (NBSMA) is a heterocyclic aromatic compound that has been studied extensively for its potential applications in the laboratory. It is a highly versatile compound that is used in a variety of reactions and processes, including synthesis, catalysis, and biological research. NBSMA is a non-toxic, cost-effective, and easy-to-use reagent that has been widely used in organic synthesis and laboratory research.
Aplicaciones Científicas De Investigación
N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline has been used extensively in laboratory research, particularly in the fields of organic synthesis and biochemistry. It is an excellent reagent for the synthesis of a variety of heterocyclic compounds, including quinolines, isoquinolines, and quinoxalines. In addition, N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline can be used as a catalyst for a variety of reactions, including the Diels-Alder reaction, the Michael reaction, and the aldol condensation. Furthermore, N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline has been used in the synthesis of a variety of biologically active compounds, including drugs and natural products.
Mecanismo De Acción
The mechanism of action of N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline is still under investigation. However, it is believed that the compound acts as a Lewis acid, which is capable of forming a complex with a Lewis base. This complex then undergoes a cyclization reaction, which results in the formation of the desired product. Furthermore, N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline is believed to act as a catalyst for certain reactions, such as the Diels-Alder reaction and the Michael reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline are still being investigated. However, some studies have shown that the compound has anti-inflammatory, anti-oxidative, and anti-cancer properties. In addition, N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline has been shown to have a positive effect on the immune system and to be an effective inhibitor of certain enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline is an excellent reagent for laboratory experiments due to its low cost, ease of use, and high purity. Furthermore, the compound is non-toxic and has a wide range of applications. However, N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline is not suitable for use in reactions that require high temperatures or pressures, as it can decompose at high temperatures.
Direcciones Futuras
N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline has a wide range of potential applications, and there are many future directions for research. For example, further research could be conducted to investigate the biochemical and physiological effects of N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline, as well as its potential applications in drug development. Additionally, further studies could be conducted to explore the potential of N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline as a catalyst for other reactions, such as the Wittig reaction or the Heck reaction. Finally, further research could be conducted to investigate the potential of N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline as a fluorescent dye or as a component of nanomaterials.
Métodos De Síntesis
N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline can be synthesized in a variety of ways. The most common method involves the reaction of 3-bromo-2-methylaniline with tert-butylsalicylaldehyde in the presence of a base. This reaction produces N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline in a high yield with excellent purity. Other methods of synthesis include the reaction of 3-bromo-2-methylaniline with ethyl salicylate in the presence of a base, or the reaction of 3-bromo-2-methylaniline with p-toluenesulfonyl chloride in the presence of a base.
Propiedades
IUPAC Name |
2-[(4-bromo-2-methylphenyl)iminomethyl]-6-tert-butylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO/c1-12-10-14(19)8-9-16(12)20-11-13-6-5-7-15(17(13)21)18(2,3)4/h5-11,21H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRWTICFLNCDRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N=CC2=C(C(=CC=C2)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Bis[(N-4-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298110.png)
![2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298116.png)
![2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298127.png)
![2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298133.png)


![2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298155.png)

![2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298168.png)




